molecular formula C22H42O4S B14425986 2-Octadecylsulfanylbutanedioic acid CAS No. 85927-34-0

2-Octadecylsulfanylbutanedioic acid

Cat. No.: B14425986
CAS No.: 85927-34-0
M. Wt: 402.6 g/mol
InChI Key: SBPJFOAXWHLHNT-UHFFFAOYSA-N
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Description

2-Octadecylsulfanylbutanedioic acid is an organic compound that belongs to the class of carboxylic acids It features a long alkyl chain (octadecyl group) attached to a sulfur atom, which is further connected to a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecylsulfanylbutanedioic acid typically involves the following steps:

    Formation of Octadecylthiol: Octadecylthiol can be synthesized by the reaction of octadecyl bromide with thiourea, followed by hydrolysis.

    Attachment to Butanedioic Acid: The octadecylthiol is then reacted with maleic anhydride under controlled conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Octadecylsulfanylbutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The alkyl chain can undergo substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Octadecylsulfanylbutanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Investigated for its potential role in modifying biological membranes and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 2-Octadecylsulfanylbutanedioic acid involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfur atom can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Octadecylthiol: Similar in structure but lacks the butanedioic acid moiety.

    Butanedioic acid: Lacks the long alkyl chain and sulfur atom.

    Octadecanoic acid: Similar alkyl chain but lacks the sulfur atom and butanedioic acid moiety.

Uniqueness

2-Octadecylsulfanylbutanedioic acid is unique due to the combination of a long alkyl chain, a sulfur atom, and a butanedioic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

85927-34-0

Molecular Formula

C22H42O4S

Molecular Weight

402.6 g/mol

IUPAC Name

2-octadecylsulfanylbutanedioic acid

InChI

InChI=1S/C22H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-20(22(25)26)19-21(23)24/h20H,2-19H2,1H3,(H,23,24)(H,25,26)

InChI Key

SBPJFOAXWHLHNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC(CC(=O)O)C(=O)O

Origin of Product

United States

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